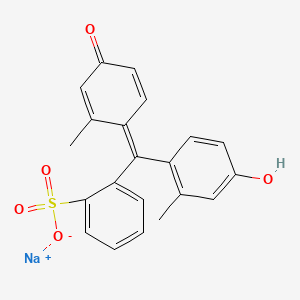
Sodium Metacresol Purple
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Metacresol Purple, also known as m-cresolsulfonphthalein sodium salt, is a sulfonephthalein dye. It is widely used as a pH indicator due to its distinct color changes in different pH ranges. This compound is particularly useful in various scientific and industrial applications, including spectrophotometric pH measurements in saline and hypersaline media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Sodium Metacresol Purple involves the sulfonation of m-cresol followed by the reaction with phthalic anhydride. The process typically includes the following steps:
Sulfonation: m-Cresol is reacted with sulfuric acid to introduce the sulfonic acid group.
Condensation: The sulfonated m-cresol is then condensed with phthalic anhydride to form the sulfonephthalein structure.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt of Metacresol Purple.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. High-Performance Liquid Chromatography (HPLC) is often used to purify the compound, ensuring high-quality and reproducible results .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium Metacresol Purple undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: The compound can also be reduced, affecting its pH indicator properties.
Substitution: Various substituents can be introduced into the molecule, altering its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of hydroquinones .
Applications De Recherche Scientifique
Sodium Metacresol Purple has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator in various chemical reactions and processes.
Biology: The compound is employed in biological assays to measure pH changes in cellular environments.
Medicine: It is used in capnography to detect end-tidal carbon dioxide levels during medical procedures.
Mécanisme D'action
The mechanism of action of Sodium Metacresol Purple involves its ability to change color in response to pH changes. When exposed to acidic conditions, the compound transitions from yellow to red, while in alkaline conditions, it changes from yellow to purple. This color change is due to the protonation and deprotonation of the sulfonephthalein structure, which alters the electronic configuration and, consequently, the absorption spectrum of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromocresol Purple: Another sulfonephthalein dye used as a pH indicator.
Phenol Red: A pH indicator with a similar sulfonephthalein structure.
Thymol Blue: Another pH indicator with a similar color change range.
Uniqueness
Sodium Metacresol Purple is unique due to its specific pH range and color change properties. It is particularly useful in saline and hypersaline media, making it ideal for oceanographic studies and environmental monitoring .
Propriétés
Formule moléculaire |
C21H17NaO5S |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-18-; |
Clé InChI |
BYQJYOOKENJSNK-WIPIHYDQSA-M |
SMILES isomérique |
CC\1=CC(=O)C=C/C1=C(\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)

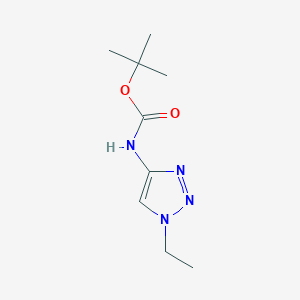

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
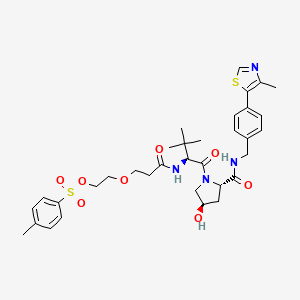
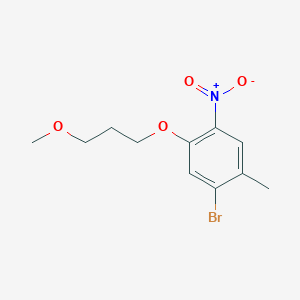
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
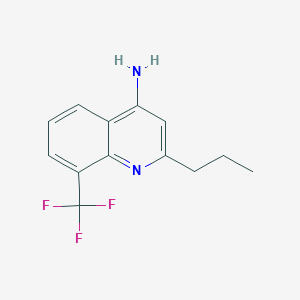
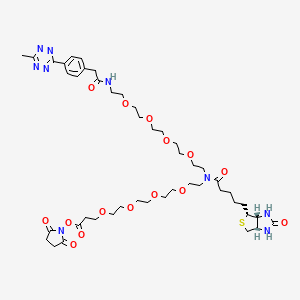
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
